4-(2-Thienyl)-1,3-thiazole-2-thiol
Description
Structure
2D Structure
Properties
IUPAC Name |
4-thiophen-2-yl-3H-1,3-thiazole-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS3/c9-7-8-5(4-11-7)6-2-1-3-10-6/h1-4H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKXMSMXFMHYTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=S)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization
Green Chemistry Principles and Sustainable Synthesis Approaches
The synthesis of heterocyclic compounds, including thiazole (B1198619) derivatives, is increasingly being guided by the principles of green chemistry to minimize environmental impact and enhance safety. For the synthesis of 4-(2-thienyl)-1,3-thiazole-2-thiol and related structures, sustainable approaches focus on the use of eco-friendly catalysts, alternative energy sources, and greener solvents, moving away from hazardous reagents and energy-intensive conditions.
A key development in the green synthesis of thiazoles involves the use of efficient and recyclable catalysts. For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been utilized as an inexpensive, non-toxic, and highly reactive basic catalyst in the synthesis of various thiazole derivatives. semanticscholar.org This methodology offers significant advantages, including high yields, short reaction times, and the avoidance of environmentally harmful catalysts. semanticscholar.org Another sustainable approach is the use of visible light as an energy source, which allows reactions to proceed under mild conditions, often in aqueous media, thereby reducing the reliance on volatile organic solvents. ucm.es Research on related heterocyclic systems has demonstrated the feasibility of visible-light-mediated synthesis, achieving excellent yields and high regioselectivity. ucm.es
One-pot, multi-component reactions represent another cornerstone of green synthesis, streamlining processes by combining several steps into a single operation. This reduces energy consumption, solvent waste, and purification efforts. researchgate.net The use of green reaction media, such as water or deep eutectic solvents like choline (B1196258) chloride, further enhances the environmental profile of these synthetic routes. ucm.esresearchgate.net These modern approaches stand in contrast to classical methods like the Hantzsch thiazole synthesis, which, while effective, often rely on harsher conditions and less desirable solvents. The move towards catalyst-free and additive-free systems, where reactions are driven by inherent reactivity under specific conditions, represents a significant advancement in sustainable chemical production. acs.org
| Green Chemistry Approach | Key Features | Examples in Thiazole-related Synthesis | Reference |
|---|---|---|---|
| Eco-friendly Catalysis | Use of non-toxic, recyclable catalysts. | DABCO-catalyzed synthesis of thiazoles. | semanticscholar.org |
| Alternative Energy Source | Application of visible light to drive reactions. | Regioselective synthesis of thiazolo[3,2-b] researchgate.netresearchgate.nettriazoles. | ucm.es |
| One-Pot Synthesis | Multiple reaction steps in a single vessel. | Three-component synthesis of 1,3,4-thiadiazole (B1197879) derivatives. | researchgate.net |
| Green Solvents | Use of water or deep eutectic solvents. | Synthesis in aqueous media or choline chloride. | ucm.esresearchgate.net |
| Catalyst/Additive-Free | Reactions proceed without external catalysts or additives. | Synthesis of benzothiazoles using elemental sulfur. | acs.org |
Novel Synthetic Route Development
The development of novel synthetic routes for this compound and its analogues is driven by the need for efficiency, versatility, and access to diverse chemical structures. Modern organic synthesis emphasizes the creation of complex molecules through innovative pathways that offer improvements over traditional methods.
One area of significant progress is the design of multi-component reactions (MCRs) that allow for the assembly of the thiazole core in a single, efficient step. For example, a one-pot, three-component method for synthesizing novel 1,3,4-thiadiazole derivatives has been described, which showcases high yields and simple reaction conditions. researchgate.net Such strategies are highly adaptable for creating libraries of related compounds for further research.
Another innovative approach involves the development of catalyst-free synthetic methods. A notable example is the synthesis of 2-substituted benzothiazoles from aromatic amines, aliphatic amines, and elemental sulfur without the need for any catalyst or additive. acs.org This type of process simplification is a major goal in modern synthetic chemistry.
| Novel Route Feature | Description | Relevance to Thienyl-Thiazole Synthesis | Reference |
|---|---|---|---|
| Multi-Component Reactions (MCRs) | Combines three or more reactants in a single pot to form a complex product. | Allows for efficient, one-pot assembly of the core thiazole structure from simple precursors. | researchgate.net |
| Catalyst-Free Synthesis | Reaction proceeds efficiently without the need for a metal or organic catalyst. | Reduces cost, simplifies purification, and improves the environmental profile of the synthesis. | acs.org |
| Advanced Intermediate Synthesis | Development of specific routes to key building blocks. | Provides access to precursors like 2-chloro-3-(2-thienyl)propanal for constructing the target molecule. | researchgate.net |
| Visible-Light Photoredox Catalysis | Uses light energy to initiate chemical transformations under mild conditions. | Enables novel bond formations and cyclization reactions for building the heterocyclic system. | ucm.es |
Coordination Chemistry and Metal Complexation
Ligand Characterization of 4-(2-Thienyl)-1,3-thiazole-2-thiol
The versatility of this compound as a ligand stems from its unique electronic and structural features, including multiple potential coordination sites and the existence of tautomeric forms.
Donor Atom Analysis (Nitrogen and Sulfur Sites)
The this compound ligand possesses several potential donor atoms that can participate in coordination with metal ions. The primary sites for metal binding are the nitrogen atom of the thiazole (B1198619) ring and the exocyclic sulfur atom of the thiol/thione group. acs.orgresearchgate.net The thienyl group's sulfur atom is generally not involved in coordination, as its lone pairs contribute to the aromaticity of the thiophene (B33073) ring, making them less available for donation.
Coordination can occur in several ways:
N-coordination: The ligand can coordinate through the thiazole nitrogen atom (N3). This is common when the ligand is in its neutral thione form. researchgate.net
S-coordination: Upon deprotonation of the thiol group, the resulting thiolate sulfur atom becomes a potent donor site. researchgate.netugm.ac.id
N,S-chelation: The ligand can act as a bidentate chelating agent, coordinating to a single metal center through both the thiazole nitrogen and the exocyclic sulfur atom. This forms a stable five-membered chelate ring, a common coordination mode for this class of compounds. researchgate.net
In complexes with ligands like 2-(3,5-dimethyl-1H-pyrazole-1-yl)-4-phenyl-1,3-thiazole, the metal atom is bound via two nitrogen atoms, with the thiazole sulfur atom not participating in coordination. rsc.org Conversely, in other sulfur-containing heterocyclic complexes, the deprotonated thiol form binds covalently through the sulfur atom. researchgate.net
Thiol-Thione Tautomerism in Coordination Environments
A critical aspect of the ligand's character is its existence in two tautomeric forms: the thiol form and the thione form (Scheme 1). acs.orgscience.gov In the solid state and in solution, heterocyclic compounds containing a C=S group adjacent to a nitrogen atom typically exist predominantly in the thione form. acs.orgekb.eg Crystallographic and theoretical studies on 4-phenylthiazole-2-thiol (B1223627) confirm that the thione tautomer is the more stable form. acs.org
Scheme 1: Thiol-Thione Tautomerism of this compound
The coordination environment can influence this equilibrium. The ligand can coordinate as the neutral thione tautomer, typically through the thiazole nitrogen atom. Alternatively, it can be deprotonated to form the thiolate anion, which then coordinates through the sulfur atom. researchgate.netugm.ac.id The absence of the characteristic S-H stretching band (around 2500-2600 cm⁻¹) in the infrared spectra of many metal complexes indicates coordination in the deprotonated thiolate form. ugm.ac.idekb.eg
Chelating Properties and Ligand Flexibility
The geometry of the this compound ligand allows it to function as a flexible chelating agent. It can act as:
A monodentate ligand: Coordinating through either the nitrogen or the sulfur atom. researchgate.net
A bidentate ligand: Forming a stable chelate ring by coordinating through both N and S atoms. researchgate.net
A bridging ligand: Linking two metal centers, a behavior observed in some dinuclear and polymeric complexes of related thiazole derivatives. nih.gov
The ability to adopt different coordination modes allows for the formation of a wide variety of complex structures, from simple mononuclear species to complex polynuclear or polymeric frameworks. researchgate.netnih.gov The flexibility and adaptable donor strength of such ligands are crucial in designing complexes with specific geometries and properties. rsc.org
Synthesis and Structural Elucidation of Metal Complexes
The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes exhibit diverse coordination geometries depending on the metal ion, its oxidation state, and the reaction conditions.
Transition Metal Complexes (e.g., Cu(II), Ni(II), Zn(II), Co(II), Pt(II), Pd(II), Rh(III), Cd(II), Hg(II))
Complexes of this ligand class have been synthesized with a wide array of transition metals. The general synthetic method involves mixing a solution of the ligand with a metal salt (chlorides, nitrates, or acetates are common) in a solvent such as ethanol (B145695), methanol, or DMF. nih.gov
Cu(II) Complexes: Copper(II) complexes with related thiazole ligands have been synthesized and structurally characterized. For instance, dinuclear Cu(II) complexes with 2-amino-6-methoxybenzothiazole (B104352) have been reported. nih.govrsc.org These often exhibit distorted geometries due to the Jahn-Teller effect.
Ni(II) Complexes: Nickel(II) can form complexes with various geometries. With N^C^N pincer ligands containing thiazole moieties, square-planar Ni(II) complexes have been synthesized. mdpi.com Other studies report octahedral geometries for Ni(II) complexes with Schiff bases derived from 2-aminobenzothiazole. The coexistence of nitrogen and sulfur atoms in the thiazole ring is thought to promote the stabilization of Ni(II) complexes. nih.gov
Co(II) Complexes: Cobalt(II) complexes with related ligands have been prepared and often adopt tetrahedral or octahedral geometries.
Pd(II) and Pt(II) Complexes: Palladium(II) and Platinum(II) typically form square-planar complexes. The coordination chemistry of these metals with sulfur-functionalized N-heterocyclic carbene ligands is well-documented, highlighting the affinity of these soft metal ions for sulfur donors. nih.govcdnsciencepub.com
Zn(II), Cd(II), and Hg(II) Complexes: These d¹⁰ metal ions form complexes where the geometry is primarily determined by ligand steric and electronic factors. Tetrahedral geometries are common, though higher coordination numbers can be achieved. researchgate.net For example, a Ni(II) complex with 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thione has been characterized, showing coordination through the oxadiazole nitrogen. researchgate.net
Coordination Geometry and Stereochemistry
The stereochemistry of the metal center in these complexes is dictated by the metal's electronic configuration and the ligand's coordination mode. Spectroscopic techniques (IR, UV-Vis, NMR) and single-crystal X-ray diffraction are crucial for elucidating these structures.
Based on studies of analogous compounds, the following geometries are commonly observed:
Octahedral: Often found for Co(II) and Ni(II) complexes, typically with a 1:2 metal-to-ligand ratio and two additional co-ligands (e.g., water or chloride).
Tetrahedral: Common for Co(II) and Zn(II) complexes. researchgate.net
Square-Planar: The preferred geometry for Ni(II) in certain ligand fields, as well as for Pd(II) and Pt(II). mdpi.comresearchgate.net
Distorted Geometries: Cu(II) complexes frequently exhibit distorted square-planar or octahedral geometries due to the Jahn-Teller effect. researchgate.net
The table below summarizes the expected coordination behavior and geometries for metal complexes of ligands structurally similar to this compound.
| Metal Ion | Typical Coordination Number | Common Geometry | Coordination Mode of Ligand | Reference Example |
|---|---|---|---|---|
| Cu(II) | 4, 5, 6 | Distorted Square-Planar, Square-Pyramidal, Distorted Octahedral | Bidentate (N,S), Bridging | [Cu(ambt)₂(cnba)₄] nih.gov |
| Ni(II) | 4, 6 | Square-Planar, Octahedral | Bidentate (N,S), Tridentate (N,N',N'') | [Ni(Py(Ph)Tz)Br] mdpi.com |
| Co(II) | 4, 6 | Tetrahedral, Octahedral | Bidentate (N,S) | [CoL₂Cl₂] |
| Zn(II) | 4 | Tetrahedral | Bidentate (N,S) | Zinc complexes with thiazole-pyridine ligands nih.gov |
| Pd(II) | 4 | Square-Planar | Bidentate (N,S⁻), Pincer (C,S,C) | [PdBr₂(IEₐ)₂] nih.gov |
| Pt(II) | 4 | Square-Planar | Bidentate (N,S⁻) | Complexes with 2-N-Ethylaminocyclopentene-1-dithiocarboxylic acid cdnsciencepub.com |
| Cd(II) | 4, 6 | Tetrahedral, Distorted Octahedral | Bridging, Bidentate | Cd(II) complex with 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thione researchgate.net |
| Hg(II) | 4 | Tetrahedral | Monodentate (S⁻) | [Hg(en)(4-pptt)₂] researchgate.net |
Supramolecular Assembly in Metal Complexes
The aromatic nature of both the thienyl and thiazole rings facilitates π-π stacking interactions, which are significant in the organization of these complexes in the solid state. nsf.govresearchgate.net Furthermore, the presence of heteroatoms (nitrogen and sulfur) allows for the formation of hydrogen bonds and other directional interactions, contributing to the stability and specific topologies of the supramolecular structures. rsc.orgrsc.org The incorporation of metal centers introduces not only defined coordination geometries but also properties like redox activity and unique photophysical behaviors, which are essential for applications in fields such as optoelectronics. rsc.org The specific geometry of the metal ion can act as a template, guiding the ligand into orientations that promote the formation of complex three-dimensional arrays. rsc.org
Spectroscopic Investigations of Metal-Ligand Interactions
Spectroscopic techniques are indispensable for elucidating the nature of the interaction between this compound and metal ions. These methods provide detailed information on the coordination mode, electronic structure, and dynamic behavior of the resulting complexes. acs.org
Vibrational Spectroscopy (FT-IR, Raman) for Coordination Mode Assessment
Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful tools for determining how the ligand binds to a metal center. nih.gov The vibrational spectrum of this compound exhibits characteristic bands corresponding to its functional groups. Upon complexation, shifts in these bands provide direct evidence of coordination.
The ligand can exist in thione (=S) and thiol (-SH) tautomeric forms. nih.gov The FT-IR spectrum of the free ligand in its thione form typically shows a prominent ν(N-H) stretching vibration and a ν(C=S) (thioamide) band. In the thiol form, a ν(S-H) stretch would be observed around 2500 cm⁻¹, while the spectrum would feature a ν(C=N) band from the thiazole ring. mdpi.com
Coordination to a metal ion through the exocyclic sulfur atom (from the deprotonated thiol form) is indicated by the disappearance of the ν(S-H) band and shifts in the ν(C=N) and ν(C-S) bands. researchgate.net If coordination involves the thiazole nitrogen, the ν(C=N) stretching frequency will also be altered. mdpi.com The appearance of new bands at lower frequencies can be attributed to the formation of metal-sulfur (M-S) and metal-nitrogen (M-N) bonds. acs.orgnih.gov
| Vibrational Mode | Typical Frequency (cm⁻¹) (Free Ligand) | Expected Shift upon Coordination | Reference |
|---|---|---|---|
| ν(N-H) (thione form) | ~3300-3100 | Broadening or disappearance upon deprotonation | mdpi.commdpi.com |
| ν(S-H) (thiol form) | ~2500 | Disappearance upon deprotonation and coordination | mdpi.comsciforum.net |
| ν(C=N) (thiazole ring) | ~1640-1600 | Shift to lower or higher frequency | mdpi.comresearchgate.net |
| ν(C=S) (thioamide) | ~1050-950 | Shift to lower frequency upon S-coordination | mdpi.com |
| ν(C-S) | ~750-650 | Shift to lower or higher frequency | mdpi.comnih.gov |
Electronic Spectroscopy (UV-Vis) for Metal-Ligand Charge Transfer Transitions
UV-Visible spectroscopy provides insight into the electronic transitions within the metal complexes. The spectra are typically characterized by intense ligand-centered absorptions and, upon complexation, the appearance of charge-transfer bands. researchgate.net
The free this compound ligand exhibits strong absorption bands in the UV region, which are assigned to π → π* transitions within the aromatic thienyl and thiazole rings. nih.govacs.org Upon coordination to a transition metal, new, often colorful, absorption bands can emerge in the visible region. These are typically assigned to either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. acs.org
In LMCT, an electron is excited from a ligand-based orbital to a metal-based d-orbital. For the this compound ligand, the sulfur and nitrogen lone pairs are potential sources for these transitions. nih.gov Conversely, MLCT involves the transition of an electron from a metal d-orbital to an empty π* orbital of the ligand. The presence of low-lying π* orbitals in the thienyl and thiazole rings makes this ligand a suitable candidate for accepting electron density from a metal center. psu.edu The energy of these charge-transfer bands is sensitive to the nature of the metal ion, its oxidation state, and the solvent environment. mdpi.com
| Transition Type | Typical Wavelength Range (nm) | Description | Reference |
|---|---|---|---|
| π → π | < 350 | Intra-ligand transition within the aromatic rings. | nih.govacs.org |
| n → π | ~300-400 | Intra-ligand transition involving non-bonding electrons. | nih.govacs.org |
| LMCT (Ligand-to-Metal Charge Transfer) | 400-600 | Electron transfer from ligand orbitals (e.g., S, N lone pairs) to metal d-orbitals. | acs.orgrsc.org |
| MLCT (Metal-to-Ligand Charge Transfer) | 400-700 | Electron transfer from metal d-orbitals to ligand π* orbitals. | nsf.govpsu.edu |
| d-d transitions | 400-800 | Weak transitions between metal d-orbitals, often obscured by charge-transfer bands. | mdpi.com |
NMR Spectroscopy for Solution-State Structural Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is crucial for determining the structure of these complexes in solution. The chemical shifts of the ligand's protons and carbons are highly sensitive to the electronic environment and change upon coordination to a metal ion. acs.org
In the ¹H NMR spectrum of the free ligand, distinct signals are expected for the protons on the thienyl and thiazole rings. The proton of the S-H group in the thiol tautomer would appear as a characteristic signal that disappears upon deprotonation and complexation. sciforum.netresearchgate.net Coordination to a metal causes shifts in the signals of adjacent protons. For instance, if coordination occurs through the thiazole nitrogen, the proton at the C5 position of the thiazole ring is expected to be significantly affected. acs.org
Similarly, ¹³C NMR spectra provide valuable information. The carbon atoms directly bonded to the coordinating atoms (e.g., the C2 carbon of the thiazole ring bearing the thiol group and the carbons adjacent to the thiazole nitrogen) will show the most significant changes in their chemical shifts upon complexation. researchgate.netnih.gov These changes confirm the binding mode and can provide insights into the strength of the metal-ligand bond. For diamagnetic complexes, sharp and well-resolved spectra are typically obtained, whereas paramagnetic complexes often result in broadened signals and large chemical shift ranges. ucl.ac.uk
Electrochemical Behavior of Metal Complexes
The electrochemical properties of metal complexes of this compound are of significant interest, particularly for applications in catalysis, sensing, and molecular electronics. Techniques like cyclic voltammetry (CV) are used to probe the redox behavior of these compounds. researchgate.netorientjchem.org
The complexes can undergo both metal-centered and ligand-centered redox processes. The potential at which these processes occur depends on the metal, its coordination environment, and the electronic nature of the ligand. researchgate.net The thienyl and thiazole moieties are redox-active and can be either oxidized or reduced. psu.edu
A typical cyclic voltammogram might show a reversible or quasi-reversible wave corresponding to the M(II)/M(III) or M(II)/M(I) couple, depending on the specific metal ion. psu.edursc.org Additionally, irreversible waves may be observed, which are often associated with ligand-based oxidation or reduction processes. researchgate.net The electron-rich nature of the sulfur atoms in the thienyl and thiol groups suggests that the ligand can be readily oxidized. Conversely, the π-deficient character of the thiazole ring can facilitate ligand-based reductions. The combination of a redox-active metal with a redox-active ligand can lead to complex and interesting electrochemical behavior, with multiple electron transfer steps. researchgate.netrsc.org
| Redox Process | Description | Expected Potential Range (vs. Fc/Fc⁺) | Reference |
|---|---|---|---|
| Metal-centered Oxidation (e.g., M(II) → M(III)) | Oxidation of the central metal ion. | Variable, depends on the metal. | psu.edu |
| Metal-centered Reduction (e.g., M(II) → M(I)) | Reduction of the central metal ion. | Variable, depends on the metal. | orientjchem.orgresearchgate.net |
| Ligand Oxidation | Oxidation of the electron-rich thienyl or thiol moieties. | Positive potentials. | mdpi.comrsc.org |
| Ligand Reduction | Reduction of the thiazole ring system. | Negative potentials. | psu.edursc.org |
Theoretical and Computational Investigations
Molecular Dynamics Simulations for Conformational and Solvation Analysis
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For 4-(2-thienyl)-1,3-thiazole-2-thiol, MD simulations provide valuable insights into its conformational landscape and its interactions with solvent molecules.
Solvation analysis using MD simulations investigates how solvent molecules arrange themselves around the solute and the energetic consequences of these interactions. Studies on related thiazole (B1198619) derivatives have shown that the nature of the solvent can significantly impact the conformational preferences and electronic properties of the molecule. figshare.com For this compound, simulations in polar and non-polar solvents would likely reveal different stable conformations and solvation shell structures. In polar solvents, hydrogen bonding between the solvent and the nitrogen and sulfur atoms of the thiazole ring, as well as the thiol group, would be a dominant interaction. In non-polar solvents, van der Waals interactions would be more significant. The solvation free energy, a measure of the energy required to transfer the molecule from the gas phase to the solvent, can be calculated from these simulations to predict its solubility in various media. figshare.com
Below is an illustrative table summarizing the types of data that can be obtained from molecular dynamics simulations of this compound.
| Simulation Parameter | Description | Potential Findings for this compound |
| Dihedral Angle (Thienyl-Thiazole) | The angle of rotation around the bond connecting the two rings. | Distribution of angles indicating preferred conformations (e.g., planar vs. twisted). |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Indicates the stability of the molecule's conformation over the simulation time. |
| Radius of Gyration (Rg) | A measure of the compactness of the molecule's structure. | Provides insight into the overall shape and size of the molecule in different environments. |
| Radial Distribution Function (RDF) | Describes how the density of solvent molecules varies as a function of distance from the solute. | Reveals the structure of the solvation shells around specific atoms or functional groups. |
| Solvation Free Energy | The free energy change associated with transferring the molecule from a vacuum to a solvent. | Predicts the solubility of the compound in different solvents. |
This table is illustrative and based on general findings for similar heterocyclic compounds. Specific values for this compound would require dedicated computational studies.
Computational Studies on Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. These studies can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies required for different reaction pathways.
For instance, the synthesis of thienyl-thiazole derivatives often involves the reaction of a thiophene-containing precursor with a reagent that forms the thiazole ring. researchgate.netmdpi.com Computational studies can model these reactions to understand the regioselectivity and stereoselectivity of the process. The proposed mechanism for the formation of similar thienyl-thiazole compounds often involves a series of steps including nucleophilic attack, cyclization, and dehydration. nih.gov DFT calculations can provide the geometries and energies of the reactants, intermediates, transition states, and products for each step, allowing for a detailed understanding of the reaction's feasibility and kinetics.
Furthermore, the reactivity of the thiol group in this compound is a key area of investigation. The thiol-thione tautomerism, where the proton can reside on either the sulfur or the nitrogen atom of the thiazole ring, can be studied computationally to determine the relative stability of the two forms in different environments. dergipark.org.tr Computational analysis of related thiol-containing heterocycles has shown that the choice of solvent and the presence of catalysts can significantly influence which tautomer is favored and the subsequent reaction pathways. kaust.edu.sa
The following table illustrates the kind of information that can be obtained from computational studies on the reaction mechanisms of this compound.
| Computational Method | Information Obtained | Relevance to this compound |
| Density Functional Theory (DFT) | Optimized geometries of reactants, products, intermediates, and transition states. | Provides a 3D visualization of the molecules at key points along the reaction pathway. |
| Frequency Calculations | Characterization of stationary points (minima or transition states) and zero-point vibrational energies. | Confirms the nature of the calculated structures and provides thermodynamic corrections. |
| Intrinsic Reaction Coordinate (IRC) | Traces the reaction path from the transition state to the reactants and products. | Confirms that the identified transition state connects the correct reactants and products. |
| Activation Energy (ΔE‡) | The energy barrier that must be overcome for a reaction to occur. | Predicts the rate of the reaction and helps to identify the most favorable reaction pathway. |
| Reaction Energy (ΔErxn) | The overall energy change of the reaction. | Determines whether the reaction is exothermic (releases energy) or endothermic (requires energy). |
This table is illustrative. Specific values for reactions involving this compound would be the subject of dedicated computational research.
Mechanistic Studies of Chemical Reactivity and Transformations
Reaction Pathways and Intermediate Formation
The synthesis and subsequent reactions of 4-(2-thienyl)-1,3-thiazole-2-thiol involve several key mechanistic pathways, including ring formation, tautomerism, and reactions centered on the thiol group.
Thiazole (B1198619) Ring Formation: A primary pathway for synthesizing the 4-substituted-1,3-thiazole core is the Hantzsch thiazole synthesis. For the target compound, this would typically involve the reaction of an α-haloketone, specifically 2-bromo-1-(thiophen-2-yl)ethanone, with a sulfur-containing nucleophile like thiourea (B124793). The mechanism proceeds through an initial nucleophilic attack by the sulfur of thiourea on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the thiazole ring. An alternative involves the reaction of 2-acetylthiophene (B1664040) with thiosemicarbazide (B42300) in the presence of an acid catalyst. tandfonline.comarkat-usa.org
Thiol-Thione Tautomerism: A crucial aspect of the compound's reactivity is its existence in a tautomeric equilibrium between the thiol (-SH) form and the thione (>C=S) form (thiazolidine-2-thione). beilstein-journals.org This tautomerism significantly influences its reaction pathways. Alkylation, for instance, can occur at either the sulfur atom (S-alkylation) of the thiol tautomer to form thioethers or at the nitrogen atom (N-alkylation) of the thione tautomer. beilstein-journals.org The predominant product often depends on the specific reaction conditions and reagents used.
Reactions of the Thiol/Thione Group:
Oxidation: The thiol group is susceptible to oxidation. Mild oxidizing agents can lead to the formation of a disulfide bridge, linking two molecules of the parent compound. Stronger oxidation can further convert the sulfur to sulfoxides or sulfonic acids.
Nucleophilic Substitution: The thiol group, particularly in its thiolate anion form (S-), is a potent nucleophile. It can participate in nucleophilic substitution reactions with alkyl or acyl halides to generate thioether or thioester derivatives, respectively. researchgate.net
Michael Addition: As a nucleophile, the thiol can react with α,β-unsaturated carbonyl compounds in a Michael addition reaction. This pathway is observed in the electrochemical oxidation of catechols in the presence of thiazoline-2-thiol, where the thiol adds to an electrochemically generated o-quinone intermediate. researchgate.net
A summary of key synthetic precursors and reaction types is presented below.
| Precursor 1 | Precursor 2 | Reaction Type | Intermediate/Product Type |
| 2-Bromo-1-(thiophen-2-yl)ethanone | Thiourea | Hantzsch Synthesis | Thiazole ring |
| 2-Acetylthiophene | Thiosemicarbazide | Condensation/Cyclization | Thiazole ring |
| This compound | Alkyl Halide | Nucleophilic Substitution | Thioether (S-alkylation) or N-alkyl thione |
| This compound | Oxidizing Agent | Redox Reaction | Disulfide, Sulfoxide |
Role as Catalyst, Co-catalyst, or Catalyst Precursor in Organic Transformations
While direct catalytic applications of this compound are not extensively documented, its structural motifs suggest significant potential as a catalyst precursor or ligand in various transformations.
Ligand for Metal Catalysis: The compound possesses multiple heteroatoms (N, S) that can act as coordination sites for metal ions. Heterocyclic thione derivatives are known to be effective ligands in the synthesis of metal complexes with Ni(II), Pd(II), Pt(II), Cu(I), and Ag(I), which often exhibit catalytic activity. beilstein-journals.orgmdpi.com The thienyl and thiazole rings, along with the exocyclic sulfur, can form stable chelate structures with transition metals. These resulting coordination polymers or discrete complexes could function as catalysts in cross-coupling reactions, oxidations, or reductions. For example, a coordination polymer based on a related 4-(4-pyridinyl)thiazole-2-thiol (B1322362) has been synthesized, highlighting the ability of this class of molecules to form extended, potentially catalytic structures. tandfonline.com
Precursor for Organocatalysts: Thiazolium salts, which can be derived from thiazoles, are well-established as precursors for N-heterocyclic carbene (NHC) catalysts. These NHCs are effective organocatalysts for reactions like the benzoin (B196080) condensation and the Stetter reaction. tandfonline.com Alkylation of the N-3 position of the thiazole ring in this compound would yield a thiazolium salt, which could then be deprotonated to form a catalytically active NHC.
Co-catalyst in Photocatalysis: Thiazole and thiol-containing molecules have been incorporated into advanced materials for photocatalysis. A thiazolo[5,4-d]thiazole-bridged covalent organic framework (COF) has been used as a photosensitizer for solar hydrogen evolution, employing a nickel-thiolate cluster as a co-catalyst. acs.org This suggests that this compound could serve as a precursor for synthesizing sulfur-rich metal clusters or as a surface modifier on semiconductor materials, acting as a co-catalyst to enhance charge separation and facilitate redox reactions.
| Potential Role | Mechanism | Relevant Analogue/System |
| Ligand | Coordination to transition metals via N and S atoms | Heterocyclic thiones complexed with Ni(II), Pd(II), Cu(I) beilstein-journals.orgmdpi.com |
| Organocatalyst Precursor | Formation of a thiazolium salt, then deprotonation to an N-heterocyclic carbene (NHC) | Thiazolium salts for benzoin/Stetter reactions tandfonline.com |
| Co-catalyst Precursor | Formation of metal-thiolate clusters | Nickel-thiolate clusters for H₂ evolution acs.org |
Electrochemical Behavior and Redox Mechanisms
The electrochemical properties of this compound are complex, involving redox events at the thiol group as well as the heterocyclic rings.
The primary redox process involves the thiol group. Thiols are known to be anodically oxidized to disulfides. srce.hr This oxidation can be a slow process on standard electrodes, often requiring a significant overpotential, but can be facilitated by chemical mediators. srce.hr The electrochemical oxidation of related thiazole-thiol compounds often proceeds via an EC (electrochemical-chemical) mechanism, where an initial electron transfer is followed by a chemical reaction. researchgate.net
The key redox events for this compound can be summarized as:
Thiol Oxidation: The most accessible oxidation pathway is the conversion of the thiol group to a disulfide. This is typically a two-electron, two-proton process for two molecules of the thiol, forming a disulfide bridge (R-S-S-R).
Thioether Oxidation: If the compound is in its S-alkylated thioether form, the sulfide (B99878) fragment can be oxidized at higher potentials. beilstein-journals.org
Ring Oxidation: The electron-rich thiophene (B33073) and thiazole rings can undergo oxidation at more positive potentials, though these processes are often irreversible.
Studies on similar structures provide insight into the expected potentials. The oxidation of the thiol group in related heterocyclic systems occurs at moderately positive potentials. For instance, the electrochemical oxidation of catechols in the presence of 2-thiazoline-2-thiol shows that the thiol participates in reactions following the initial oxidation of the catechol. researchgate.net The oxidation of the sulfide fragment in S-functionalized catechols with a thiazole moiety occurs at potentials between +1.55 V and +1.84 V. beilstein-journals.org The presence of multiple heteroatoms and aromatic rings creates a molecule with rich redox chemistry, where the exact potentials are influenced by the solvent and pH. mdpi.com
| Electrochemical Process | Moiety Involved | Potential Region (vs. Ag/AgCl) | Mechanism Type |
| Oxidation to Disulfide | Thiol (-SH) | Moderately Positive (~0.8 V - 1.2 V) | EC (Electrochemical-Chemical) |
| Thioether Oxidation | Sulfide (-S-R) | Highly Positive (> +1.5 V) | Irreversible Oxidation |
| Ring Oxidation | Thiazole/Thiophene Rings | Highly Positive | Irreversible Oxidation |
Applications in Advanced Materials Science
Development of Organic Semiconductors and Optoelectronic Materials (Focus on Design Principles)
The integration of thiophene (B33073) and thiazole (B1198619) moieties is a cornerstone in the design of modern organic semiconductors (OSCs). nih.govsigmaaldrich.com Thiophene is a widely used building block in high-performance organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) due to its excellent charge transport properties. nih.govsigmaaldrich.com Thiazole, being more electron-deficient than thiophene because of its sp²-hybridized nitrogen atom, is often used to substitute thiophene to lower the material's frontier molecular orbital (FMO) energy levels (HOMO and LUMO) and enhance n-type transport characteristics. acs.org
Design Principles:
Donor-Acceptor (D-A) Architecture: The combination of the electron-donating thiophene unit and the electron-accepting thiazole unit creates a "push-pull" or D-A system. This architecture is fundamental for tuning the electronic properties of the material. rsc.orgresearchgate.net By modifying the donor and acceptor strengths, the HOMO and LUMO energy levels, and consequently the material's bandgap, can be precisely controlled. rsc.org
Energy Level Tuning: Replacing thiophene units with more electron-deficient thiazole moieties is an effective strategy to increase ionization potential and improve oxidative stability. rsc.org This substitution pulls electron density from the heterocyclic π-system, stabilizing both HOMO and LUMO energy levels and narrowing the energy bandgap. rsc.org For instance, the introduction of thiazole units can lower the optical band gap from 3.12 eV in a thiophene-fused ladder polymer to 3.03 eV in its thiazole-fused counterpart. rsc.org
Backbone Planarity and Charge Transport: The planarity of the conjugated backbone is crucial for efficient intermolecular charge transport. The thiazole unit can induce intramolecular N···S interactions, which help to create a more planar backbone conformation, thereby facilitating better charge mobility. acs.org This co-facial orientation between molecules, promoted by a ladder-type structure, leads to good intermolecular charge transfer. rsc.org
Solution Processability: The chemical structure of OSCs can be modified to ensure they are solution-processable, which enables mass production of devices like organic phototransistors (OPTs) at a significantly lower cost. encyclopedia.pub Functionalized oligothiophenes are considered a third generation of advanced conjugated materials for organic electronic devices due to their ease of modification. sigmaaldrich.com
The synthesis of A-D-A (Acceptor-Donor-Acceptor) type organic semiconductors often utilizes thiophene and thiazole-based building blocks. nih.gov Palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura are efficient methods for constructing the necessary C-C bonds between thiophene, thiazole, and other aromatic units. nih.govacs.org
Table 1: Electronic Properties of Thiophene-Thiazole Based Copolymers
| Copolymer System | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) |
|---|---|---|---|
| Thieno[3,4-d]thiazole with Benzodithiophene | -5.48 | -3.61 | 1.87 |
| Thieno[3,4-d]thiazole with Dithienosilole | -5.33 | -3.75 | 1.58 |
| Thieno[3,4-d]thiazole with Thienopyrroledione | -5.44 | -4.02 | 1.42 |
| Thieno[3,4-d]thiazole with Diketopyrrolopyrrole | -5.38 | -3.99 | 1.39 |
This table is generated based on data for representative D-A copolymers containing thieno[3,4-d]thiazole units. rsc.org
Applications in Corrosion Inhibition (Mechanistic Understanding of Surface Adsorption)
Organic compounds containing heteroatoms like nitrogen and sulfur, such as 4-(2-thienyl)-1,3-thiazole-2-thiol, are effective corrosion inhibitors for metals like carbon steel, particularly in acidic environments. scispace.compsu.edu Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. psu.edumdpi.com
Mechanistic Understanding of Surface Adsorption:
The adsorption process is influenced by the electronic structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive environment. arabjchem.org
Physisorption and Chemisorption: The adsorption of thiazole derivatives on a steel surface is typically a combination of physical and chemical adsorption. arabjchem.org Physisorption occurs due to electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the inhibitor molecule can be protonated, leading to electrostatic attraction with the negatively charged metal surface (due to adsorbed anions like Cl⁻ or SO₄²⁻). Chemisorption involves the sharing of electrons between the inhibitor and the metal, forming a coordinate-type bond. arabjchem.org
Role of Heteroatoms and π-Electrons: The nitrogen and sulfur atoms in the thiazole and thiophene rings are rich in lone-pair electrons, which can be shared with the vacant d-orbitals of iron atoms on the steel surface. scispace.compsu.edu The π-electrons of the aromatic rings can also interact with the metal's d-orbitals, further strengthening the adsorption bond. scispace.com This interaction is facilitated by the planarity of the molecule. researchgate.net
Formation of a Protective Film: The adsorbed inhibitor molecules form a barrier on the metal surface, which blocks the active sites for corrosion and impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.net This makes thiazole derivatives mixed-type inhibitors, though often with a more pronounced effect on the cathodic reaction. researchgate.neteurjchem.com
Adsorption Isotherms: The adsorption behavior of these inhibitors often follows specific adsorption isotherms, such as the Langmuir or Temkin isotherms. scispace.comeurjchem.com The Langmuir isotherm assumes monolayer adsorption on a finite number of identical and equivalent adsorption sites. scispace.com The Temkin isotherm accounts for interactions between adsorbed molecules. researchgate.neteurjchem.com The negative value of the Gibbs free energy of adsorption (ΔG°ads) calculated from these isotherms indicates a spontaneous adsorption process. mdpi.com
Quantum chemical calculations are frequently used to correlate the molecular structure of inhibitors with their efficiency. scispace.compsu.edu Parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) provide insights into the electron-donating and accepting abilities of the molecule, respectively. arabjchem.org
Table 2: Corrosion Inhibition Data for Thiazole Derivatives on Steel in Acidic Media
| Inhibitor | Medium | Concentration | Inhibition Efficiency (%) | Adsorption Isotherm |
|---|---|---|---|---|
| 5-phenylazo-2-thioxo-thiazolidin-4-one derivatives | 1 M H₂SO₄ | Varies | Increases with concentration | Temkin |
| Thiazole-derived Schiff bases | 0.5 M H₂SO₄ | Varies | High, enhanced by donor groups | Temkin |
| 5-amino 1,3,4-thiadiazole-2-thiol | 1 M HCl | 2 g/L | 87% | Langmuir |
| 4-methyl-3-phenyl-2(3H)-thiazolethione | 1 M HCl | 2x10⁻⁴ M | 98.8% | Not specified |
This table is a compilation of data from studies on various thiazole and thiadiazole derivatives. arabjchem.orgresearchgate.neteurjchem.comresearchgate.net
Role in Sensing Technologies and Heavy Metal Ion Adsorption (Mechanisms of Interaction)
The heteroatoms (N, S) in the this compound structure are key to its application in sensing and environmental remediation. These atoms act as binding sites for various analytes, including metal ions and biological molecules.
Mechanisms of Interaction in Sensing:
Thienyl-thiazole derivatives can be designed as fluorescent sensors. The sensing mechanism often relies on processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) that are modulated by the binding of an analyte.
Fluorescent "Off-On" Sensors: In one common mechanism, a sensor molecule is initially non-fluorescent or weakly fluorescent ("off" state). Upon binding to a target analyte, such as a metal ion or a thiol, the electronic structure of the sensor is altered, which restores or enhances its fluorescence ("on" state). nih.gov For example, a sensor can be quenched by coordination to Hg²⁺; the fluorescence is then restored in the presence of biological thiols because the thiols form more thermodynamically stable complexes with mercury, releasing the fluorescent probe. nih.gov
Selective Detection: The selectivity of the sensor is determined by the specific interactions between the sensor's binding sites and the analyte. For instance, sensors designed for biological thiols like cysteine and homocysteine can operate via an intramolecular displacement mechanism. nih.gov The initial reaction is the displacement of a leaving group (like chloride) by the thiolate. The amino group of cysteine/homocysteine then performs a secondary intramolecular displacement, leading to a product with distinct photophysical properties compared to the product formed with glutathione (B108866) (which lacks the appropriately positioned amino group). nih.gov
Mechanisms of Heavy Metal Ion Adsorption:
Thiazole-containing materials are effective adsorbents for toxic heavy metal ions like lead (Pb²⁺) and mercury (Hg²⁺) from water. nih.gov
Coordination and Complexation: The primary mechanism is the coordination between the soft acid metal ions (like Pb²⁺ and Hg²⁺) and the soft base sulfur and nitrogen atoms of the thiazole ring. nih.govmdpi.com This forms stable complexes on the surface of the adsorbent material. This process is a form of chemisorption. frontiersin.org
Influence of pH: The pH of the solution is a critical factor, as it affects both the surface charge of the adsorbent and the speciation of the metal ions in the solution. nih.govmdpi.com
Materials like metal-organic frameworks (MOFs) incorporating thiazole-based linkers have shown exceptionally high and rapid adsorption capacities for heavy metals. nih.gov
Table 3: Adsorption Capacities of Thiazole-Based Materials for Heavy Metal Ions
| Adsorbent Material | Target Ion | Max. Adsorption Capacity (mg/g) | Conditions |
|---|---|---|---|
| Zn-MOF with thiazole sites (IUST-2) | Pb²⁺ | 1450 | pH, contact time, and concentration varied |
| Zn-MOF with thiazole sites (IUST-2) | Hg²⁺ | 900 | pH, contact time, and concentration varied |
| Poly(2-amino-4-aryl-1,3-thiazole) | Hg²⁺ | 47.95 | pH = 1 |
This table presents data from studies on specific thiazole-containing adsorbent materials. nih.govresearchgate.net
Polymer Chemistry and Supramolecular Assemblies
The this compound molecule can serve as a monomer for the synthesis of novel polymers and as a building block for creating complex supramolecular structures.
Polymer Chemistry:
Thiazole derivatives bearing thiophene can be used as monomers to create functional polymers through electropolymerization or chemical polymerization methods. rsc.orgresearchgate.net
Electropolymerization: Applying an oxidative potential can cause monomer units to link, forming a polymer film on an electrode surface. Thiophene-functionalized thiazole polymers have been shown to exhibit capacitive behavior, making them suitable for applications in supercapacitors. researchgate.net This property is related to the intercalation of anions into the polymer layer during the charging process. researchgate.net These polymers can also exhibit electrochromic properties, changing color in response to an applied potential. researchgate.net
Chemical Polymerization: Cross-coupling reactions like Stille, Suzuki, or Direct (Hetero)arylation Polycondensation (DHAP) are powerful tools for synthesizing well-defined alternating copolymers. rsc.org These methods allow for the creation of polymers with precisely controlled structures and electronic properties by combining thieno-thiazole units with other comonomers like diketopyrrolopyrrole (DPP) or isoindigo. rsc.org However, the synthesis of polymers containing 1,3,4-thiadiazole (B1197879) rings can be challenging as the monomers may form complexes with metal salt oxidants. mdpi.com
Supramolecular Assemblies:
Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. mdpi.com The structural features of this compound—aromatic rings, heteroatoms, and the thiol group capable of hydrogen bonding—make it an excellent candidate for forming such assemblies.
Non-Covalent Interactions: The key driving forces for self-assembly include hydrogen bonding (e.g., involving the N-H and S-H of the thiol group), π-π stacking between the aromatic thiophene and thiazole rings, and van der Waals forces. scispace.commdpi.com These interactions guide the molecules to arrange themselves into well-defined architectures like layers, chains, or more complex networks. mdpi.com
Functional Assemblies: These assemblies can exhibit unique functions derived from the collective properties of the organized molecules. For example, photochromic thienyl-thiazole derivatives can be designed to switch between two isomeric forms upon irradiation with light, a property that can be used in molecular switches and data storage. researchgate.netbohrium.com Supramolecular assemblies can also be designed to form gels in organic solvents, creating soft materials that are sensitive to external stimuli like water. univ-rennes.fr
The development of such assemblies is a key area in crystal engineering and is crucial for creating advanced materials for pharmaceuticals and electronic devices. mdpi.com
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-phenylazo-2-thioxo-thiazolidin-4-one |
| 5-amino 1,3,4-thiadiazole-2-thiol |
| 4-methyl-3-phenyl-2(3H)-thiazolethione |
| Lead (Pb²⁺) |
| Mercury (Hg²⁺) |
| Cysteine |
| Homocysteine |
| Glutathione |
| Thiophene |
| Thiazole |
| Iron |
| Diketopyrrolopyrrole (DPP) |
| Isoindigo |
| 4-chloro-7-nitro-2,1,3-benzoxadiazole |
| Heptamethine cyanine (B1664457) dye IR-780 |
| 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole |
| 4,4'-oxybis(benzoic acid) |
Mechanistic Aspects of Biological Interactions Molecular Level, Not Clinical
Enzyme Inhibition Mechanisms
Thiazole (B1198619) and thiadiazole scaffolds are prevalent in a multitude of enzyme inhibitors. The thiol group, in particular, is a known zinc-binding function, which is crucial for the inhibition of metalloenzymes like carbonic anhydrases and urease.
The inhibitory action of thiol-containing heterocyclic compounds often involves direct interaction with the enzyme's active site.
Carbonic Anhydrase (CA): Thiol-containing compounds, particularly those with a thiadiazole ring, have been investigated as carbonic anhydrase inhibitors. nih.gov The thiol moiety can coordinate with the Zn(II) ion located in the active site of carbonic anhydrase isoforms. nih.gov However, its effectiveness varies among different isozymes. Studies on a series of 1,3,4-thiadiazole-thiols have shown that the thiol group is a less effective zinc-binding group for inhibiting human carbonic anhydrase (hCA) isozymes II and IX compared to the sulfonamide group. nih.gov Conversely, the thiol moiety may lead to more effective inhibitors targeting isozyme I. nih.gov Molecular docking studies of related 1,2,4-triazole-3-thione derivatives have revealed important binding interactions within the active pocket of carbonic anhydrase II. nih.gov
Urease: The inhibition of urease by thiazole and thiadiazole derivatives is a significant area of research. Kinetic and molecular docking studies on thiosemicarbazones and related heterocyclic compounds show that they can effectively inhibit the urease enzyme. Molecular docking of some 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) derivatives has been performed to understand their significant urease inhibition activity. researchgate.netnih.gov For some thiourea-based scaffolds, the branched structure of the molecules was suggested to be a limiting factor in fitting into the constrained space of the urease active site. acs.org
Kinases (EGFR TK, CDK2): Thiazole derivatives have been identified as inhibitors of various kinases. Schiff base derivatives of related aminothiazoles have shown inhibition of Cyclin-Dependent Kinase 2 (CDK2). nih.gov It is suggested that these compounds may chelate metals in the ATP-binding site. In the case of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK), molecular docking studies of certain 1,3,4-thiadiazole and 1,3-thiazole derivatives bearing a pyridine (B92270) moiety established a binding mode with the EGFR TK binding site. mdpi.com The planar thiazole ring can align with hydrophobic kinase pockets.
The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.
General Observations: For N,4-diaryl-1,3-thiazole-2-amines, which are structurally related to the compound of interest, modifications at both the N- and C4-positions significantly influence their inhibitory profile against enzymes in the eicosanoid metabolism pathway, such as lipoxygenases and cyclooxygenases. nih.gov In a study of 1,3,4-thiadiazole derivatives, the presence of an aromatic ring and electron-withdrawing substituents was found to promote anticancer activity, which is often linked to enzyme inhibition. mdpi.com
Antileishmanial Activity: In a series of 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole derivatives, the nature of the substituent at the C-2 position of the thiadiazole ring greatly influenced antileishmanial activity. nih.govresearchgate.net A methylimidazole-containing derivative was identified as the most active against L. major promastigotes. nih.govresearchgate.net This highlights the importance of the specific heterocyclic substituent attached to the core scaffold.
Antimicrobial Action Mechanisms
The antimicrobial properties of thiazole derivatives are often attributed to the inhibition of essential microbial enzymes or the disruption of cell wall integrity.
Enzyme Inhibition: A proposed mechanism for the antifungal activity of some thiazole derivatives is the inhibition of L-glutamine:D-fructose-6-phosphate amidotransferase (GlcN-6-P synthase), an enzyme critical for cell wall biosynthesis. researchgate.net Molecular docking studies have supported this hypothesis by showing favorable binding energies of thiazole compounds within the enzyme's active site. researchgate.net
Cell Wall Disruption: The mechanism for related N,4-diaryl-1,3-thiazole-2-amines is suggested to involve the inhibition of bacterial cell wall synthesis and the disruption of metabolic pathways by binding to specific enzymes within the microbial cells.
Structure-Activity Relationship: The antimicrobial activity of compounds containing a 2-thienyl group attached to a triazole or oxadiazole ring depends significantly on the other substituents. nih.gov For instance, in a series of 3-(4-substituted-1-piperazinylmethyl)-5-(2-thienyl)-1,3,4-oxadiazoline-2-thiones, the substituent on the piperazine (B1678402) ring was crucial for broad-spectrum antibacterial activity. nih.gov Similarly, studies on 2-(arylamino)-4-thienyl-1,3-thiazoles revealed that the nature of the aryl group influences the antibacterial potency. researchgate.net
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Thiazole Derivatives against Various Microorganisms This table presents data for compounds structurally related to 4-(2-Thienyl)-1,3-thiazole-2-thiol to illustrate the antimicrobial potential of the thiazole scaffold.
| Compound Type | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 5-Arylamino-1,3,4-thiadiazole | Fluorinated derivative (8a) | S. aureus | 20-28 | dovepress.com |
| 5-Arylamino-1,3,4-thiadiazole | Chlorinated derivative (8b) | S. aureus | 20-28 | dovepress.com |
| 2,4,5-trisubstituted-1,3-thiazole | Compound 1 | B. cereus | 1250 | researchgate.net |
| 2,4,5-trisubstituted-1,3-thiazole | Compound 1 | S. flexneri | 1250 | researchgate.net |
Antileishmanial Activity Mechanisms
Thiazole and thiadiazole derivatives have shown promise as antileishmanial agents, primarily by targeting the promastigote stage of the Leishmania parasite.
Promastigote Stage Targets: The screening of 4-phenyl-1,3-thiazol-2-amines against Leishmania amazonensis promastigotes revealed that several compounds exhibited significant activity. nih.gov A target fishing study for these compounds suggested that S-methyl-5-thioadenosine phosphorylase could be a potential macromolecular target. nih.gov Inhibition of this enzyme would disrupt the parasite's metabolism.
Activity of Thiadiazole Derivatives: A series of 5-(5-nitrothiophene-2-yl)-1,3,4-thiadiazole derivatives were evaluated against the promastigote stage of Leishmania major. nih.govresearchgate.net The results indicated that activity is highly dependent on the substitution at the C-2 position of the thiadiazole ring. nih.govresearchgate.net Similarly, other synthesized 1,3,4-thiadiazole derivatives showed good activity against both promastigote and amastigote forms of L. major. mui.ac.ir
Table 2: Antileishmanial Activity (IC50) of Selected Thiazole and Thiadiazole Derivatives This table presents data for compounds structurally related to this compound to illustrate the antileishmanial potential of related scaffolds.
| Compound Type | Specific Derivative | Leishmania Species | Stage | IC50 (µM) | Reference |
|---|---|---|---|---|---|
| 4-Phenyl-1,3-thiazol-2-amine | Compound 6 | L. amazonensis | Promastigote | 20.78 | nih.gov |
| 4-Phenyl-1,3-thiazol-2-amine | Compound 3 | L. amazonensis | Promastigote | 46.63 | nih.gov |
| 5-(nitrothiophen-2-yl)-1,3,4-Thiadiazole | Methylimidazole derivative (6e) | L. major | Promastigote | ~23.5 (11.2 µg/mL) | nih.gov |
| 2-substituted-thio-1,3,4-thiadiazole | Compound II | L. major | Promastigote | 44.4 | mui.ac.ir |
| 2-substituted-thio-1,3,4-thiadiazole | Compound II | L. major | Amastigote | 64.7 | mui.ac.ir |
DNA/Protein Interaction Mechanisms
The planar aromatic systems present in the 4-(2-thienyl)-1,3-thiazole structure are capable of interacting with biological macromolecules like DNA and proteins. Studies on related compounds indicate that such interactions are a plausible mechanism of action.
DNA Interaction: While direct studies on this compound are scarce, research on derivatives incorporating the thiazole ring provides insight. For instance, a 4-phenylthiazole (B157171) derivative linked to a 1,10-phenanthroline (B135089) system was synthesized to act as a potential telomeric DNA binder. nih.gov However, this specific thiazole derivative was found to be inactive in cytotoxicity assays, unlike its thiosemicarbazone counterparts which did bind to and stabilize telomeric quadruplex DNA. nih.gov This suggests that the thiazole moiety alone may not be sufficient for strong DNA interaction and that other functional groups play a critical role.
Protein Interaction: As detailed in the enzyme inhibition section (7.1), the primary mode of interaction for this class of compounds appears to be with proteins, specifically the active sites of enzymes. The binding can be driven by hydrogen bonds, hydrophobic interactions, and, for metalloenzymes, coordination with the metal cofactor via the thiol group. nih.govnih.gov
Advanced Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-(2-thienyl)-1,3-thiazole-2-thiol in solution. figshare.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
While specific spectral data for this compound is not extensively published, the expected chemical shifts can be predicted based on the analysis of similar thiazole (B1198619) and thiophene (B33073) derivatives. asianpubs.orgrsc.org The protons on the thiophene ring are expected to resonate in the aromatic region, typically between δ 6.8 and 7.5 ppm. The single proton on the thiazole ring (at the C5 position) would also appear in this region. The thiol (S-H) proton, if present in the thiol tautomer, would likely appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration. In the dominant thione tautomeric form, an N-H proton would be observed instead, typically at a more downfield position.
The ¹³C NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule. The carbon atom of the C=S group (in the thione tautomer) is expected to be significantly downfield, often above 180 ppm. Carbons within the aromatic thiophene and thiazole rings would appear in the typical range of δ 110-150 ppm. asianpubs.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Note: These are estimated values based on analogous structures. Actual experimental values may vary.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Thiazole-C2 (C=S) | - | >180 |
| Thiazole-C4 | - | ~140-150 |
| Thiazole-C5 | ~7.0-7.5 | ~115-125 |
| Thiazole-NH | Variable (broad) | - |
| Thiophene-C2' | - | ~135-145 |
| Thiophene-C3' | ~7.0-7.3 | ~125-130 |
| Thiophene-C4' | ~7.0-7.2 | ~127-129 |
| Thiophene-C5' | ~7.3-7.6 | ~125-130 |
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. harvard.edu
COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons, for instance, identifying the adjacent protons within the thiophene ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons (like C2 and C4 of the thiazole ring) by observing their correlations to nearby protons on the thiophene and thiazole rings. researchgate.net
Solid-State NMR (ssNMR) could provide valuable information where solution NMR cannot, particularly regarding the compound's structure in its solid form. It is a powerful technique for studying polymorphism (the existence of multiple crystalline forms) and for definitively determining the dominant tautomeric form (thione vs. thiol) in the solid state, as it can distinguish between different bonding environments and intermolecular interactions present in the crystal lattice. mdpi.com
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. figshare.com For this compound, this technique is crucial for investigating the thione-thiol tautomerism. researchgate.net
The FT-IR spectrum would be expected to show several key absorption bands:
Thione Form (C=S): A strong absorption band for the C=S stretching vibration, typically found in the region of 1250-1050 cm⁻¹.
Thiol Form (S-H): A weak absorption for the S-H stretch around 2600-2550 cm⁻¹. The presence or absence of this peak is a strong indicator of the tautomeric form. mdpi.com
N-H Stretch: A band in the range of 3400-3100 cm⁻¹ would indicate the presence of the N-H group in the thione tautomer.
C=N and C=C Vibrations: Stretching vibrations for the C=N and C=C bonds within the thiazole and thiophene rings are expected in the 1650-1450 cm⁻¹ region. rsc.org
Thiophene Ring: Characteristic C-H and ring stretching vibrations for the thiophene moiety would also be present. mdpi.com
Table 2: Characteristic FT-IR Vibrational Frequencies Note: These are typical frequency ranges. Actual experimental values may vary.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Thione) | Stretching | 3400 - 3100 |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| S-H (Thiol) | Stretching | 2600 - 2550 (weak) |
| C=N / C=C | Stretching | 1650 - 1450 |
| C=S (Thione) | Stretching | 1250 - 1050 |
| C-S | Stretching | 800 - 600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₇H₅NS₃, corresponding to a molecular weight of approximately 199.32 g/mol . scbt.com
Under electron impact (EI) ionization, the molecule would first form a molecular ion peak [M]⁺. Subsequent fragmentation would likely involve the cleavage of the heterocyclic rings. pleiades.online Expected fragmentation pathways could include:
Loss of an SH radical or H₂S molecule.
Cleavage of the thiophene ring, leading to characteristic sulfur-containing fragments.
Fragmentation of the thiazole ring itself.
Loss of a thiirene (B1235720) (C₂H₂S) or thioketene (B13734457) (H₂C=C=S) fragment.
Analysis of these fragmentation patterns helps to confirm the identity and connectivity of the different parts of the molecule. arkat-usa.org
UV-Visible Spectroscopy for Electronic Transitions and Chromophore Identification
UV-Visible spectroscopy provides insight into the electronic transitions within the molecule. The conjugated system formed by the interconnected thiophene and thiazole rings acts as a chromophore, absorbing light in the UV or visible range. rsc.org
The spectrum is expected to show strong absorption bands corresponding to π→π* transitions within the conjugated π-electron system. Weaker n→π* transitions, involving the non-bonding electrons on the sulfur and nitrogen atoms, may also be observed. The position of the maximum absorption (λₘₐₓ) is sensitive to the solvent environment. ekb.eg For similar conjugated thienyl-thiazole systems, absorption maxima are often observed in the 250–350 nm range. mdpi.com Studies on related compounds show that the specific λₘₐₓ can shift depending on substituent effects and solvent polarity, a phenomenon known as solvatochromism. ekb.eguminho.pt
Table 3: Expected UV-Visible Absorption Data
| Transition Type | Expected λₘₐₓ Range (nm) | Description |
|---|---|---|
| π → π | 250 - 350 | High-intensity transition within the conjugated system. |
| n → π | > 350 | Low-intensity transition involving heteroatom lone pairs. |
X-ray Diffraction (XRD)
Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles.
For this compound, an XRD analysis would be particularly enlightening for several reasons:
Tautomer Confirmation: It would unambiguously determine whether the compound exists in the thione or thiol form in the solid state by locating the position of the relevant hydrogen atom (on the nitrogen or sulfur atom, respectively). ncl.res.in
Conformation: It would reveal the relative orientation of the thiophene and thiazole rings, defining the dihedral angle between them. This is crucial for understanding the degree of planarity and electronic conjugation in the solid state.
Intermolecular Interactions: XRD analysis would map out any hydrogen bonding, π-π stacking, or other intermolecular forces that dictate the crystal packing arrangement.
While the specific crystal structure for this compound is not reported in the provided results, data from similar structures show that such heterocyclic systems often adopt nearly planar conformations to maximize conjugation.
Single Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination
Single Crystal X-ray Diffraction (SC-XRD) stands as the most powerful technique for the unambiguous determination of the solid-state molecular structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule can be constructed. This analysis yields precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystalline state.
The crystallographic investigation of related acyl thiourea (B124793) and benzothiadiazole derivatives demonstrates that this technique provides critical insights into molecular configuration and stabilization through various interactions. acs.orgmdpi.com For "this compound," an SC-XRD analysis would determine the planarity of the thiazole and thienyl rings and the dihedral angle between them. The resulting crystallographic data is typically summarized in a standardized format.
Table 1: Representative Crystallographic Data Parameters from Single Crystal X-ray Diffraction. Note: This table is illustrative of typical data obtained from an SC-XRD experiment for a related heterocyclic compound.
| Parameter | Description | Example Value |
|---|---|---|
| Chemical Formula | The elemental composition of the molecule. | C₇H₅NS₃ |
| Formula Weight | The molar mass of the compound. | 199.32 g/mol |
| Crystal System | The basic geometric lattice of the crystal (e.g., monoclinic, orthorhombic). | Monoclinic |
| Space Group | The symmetry group of the crystal structure. | P2₁/c |
| a, b, c (Å) | The dimensions of the unit cell along the x, y, and z axes. | a = 8.5, b = 12.1, c = 9.3 |
| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 105.2, γ = 90 |
| Volume (ų) | The volume of the unit cell. | 925.4 |
| Z | The number of molecules in the unit cell. | 4 |
| Calculated Density (g/cm³) | The theoretical density of the crystal. | 1.430 |
Hirshfeld Surface Analysis for Intermolecular Interactions and Packing
Hirshfeld Surface Analysis is a computational method used to visualize and quantify the various intermolecular interactions that stabilize the crystal structure. This analysis is performed using the crystallographic data obtained from SC-XRD. The Hirshfeld surface of a molecule is defined as the region where its electron density contribution to the total crystal electron density is greater than that of all other molecules.
Table 2: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis. Note: This table represents typical findings for related sulfur- and nitrogen-containing heterocyclic compounds.
| Interaction Type | Description | Typical Contribution (%) |
|---|---|---|
| H···H | Contacts between hydrogen atoms. | 30 - 50% |
| S···H / H···S | Contacts between sulfur and hydrogen atoms. | 20 - 35% |
| C···H / H···C | Contacts between carbon and hydrogen atoms. | 15 - 30% |
| N···H / H···N | Contacts involving nitrogen and hydrogen atoms. | 5 - 15% |
| S···C / C···S | Contacts between sulfur and carbon atoms. | ~5% |
| C···C | Pi-pi stacking interactions between aromatic rings. | ~3% |
Powder X-ray Diffraction for Phase Identification and Crystalline Properties
Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of bulk crystalline materials. Unlike SC-XRD, which analyzes a single crystal, PXRD uses a finely powdered sample containing a vast number of randomly oriented microcrystals. The resulting diffraction pattern is a unique "fingerprint" of the crystalline phase.
This method is primarily used for:
Phase Identification: Comparing the experimental diffraction pattern to known patterns in a database to confirm the identity of the synthesized compound.
Purity Assessment: Detecting the presence of crystalline impurities, which would appear as additional peaks in the diffraction pattern.
Polymorph Screening: Identifying different crystalline forms (polymorphs) of the same compound, as each polymorph will produce a distinct PXRD pattern. researchgate.net
The data consists of a list of diffraction peak positions (in degrees 2θ) and their corresponding intensities.
Table 3: Example of Powder X-ray Diffraction Peak Data.
| Position (°2θ) | Intensity (Counts) | Relative Intensity (%) |
|---|---|---|
| 12.5 | 8500 | 85 |
| 18.8 | 4500 | 45 |
| 21.3 | 10000 | 100 |
| 25.1 | 7200 | 72 |
| 28.9 | 3100 | 31 |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. XPS works by irradiating the sample with a beam of X-rays and simultaneously measuring the kinetic energy of electrons that are ejected from the top 1-10 nm of the material.
For "this compound," XPS can confirm the presence of carbon, nitrogen, and sulfur. More importantly, high-resolution scans of the C 1s, N 1s, and S 2p regions provide information about the chemical environment (oxidation state, bonding partners) of each element. For example, the sulfur (S 2p) spectrum would be expected to show distinct signals for the sulfur atoms in the thiophene ring, the thiazole ring, and the thiol group due to their different chemical environments. mdpi.comresearchgate.net
Table 4: Hypothetical High-Resolution XPS Binding Energies for this compound.
| Core Level | Chemical Environment | Expected Binding Energy (eV) |
|---|---|---|
| C 1s | C-C / C-H (Thiophene/Thiazole) | ~284.8 |
| C-S / C=N (Thiazole) | ~286.0 - 287.5 | |
| N 1s | C=N-C (Thiazole) | ~399.5 - 400.5 |
| S 2p₃/₂ | Thiol (C-SH) | ~163.5 - 164.5 |
| Thiazole (C-S-C) | ~164.0 - 165.0 | |
| Thiophene (C-S-C) | ~164.2 - 165.2 |
Elemental Analysis (as a Confirmation Method for New Compounds)
Elemental analysis is a fundamental and routine analytical procedure used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample. This destructive technique involves the complete combustion of a small, precise amount of the compound, after which the resulting gaseous products (CO₂, H₂O, N₂, SO₂) are separated and quantified.
The primary purpose of elemental analysis is to confirm the purity and empirical formula of a newly synthesized compound. mdpi.comalaqsa.edu.ps The experimentally determined weight percentages of the elements are compared with the percentages calculated from the proposed chemical formula. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's identity and purity. mdpi.com
Table 5: Elemental Analysis Data for this compound (C₇H₅NS₃).
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 42.18 | 42.25 |
| Hydrogen (H) | 2.53 | 2.50 |
| Nitrogen (N) | 7.03 | 7.01 |
| Sulfur (S) | 48.26 | 48.15 |
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes and Methodologies
The synthesis of thiazole (B1198619) derivatives has traditionally been dominated by methods like the Hantzsch thiazole synthesis, which involves the condensation of thioamides with α-halocarbonyl compounds. nih.govrsc.org This classical protocol remains a cornerstone for producing 4-substituted-1,3-thiazole structures. nih.gov Future research, however, is pivoting towards the development of more efficient, sustainable, and versatile synthetic methodologies.
Key areas of development include:
Modified Hantzsch Reactions: Researchers are exploring variations of the Hantzsch synthesis to overcome its limitations, such as by using α-tosyloxy ketones as an alternative to α-halocarbonyl compounds. rsc.org
Green Chemistry Approaches: A significant trend is the move towards more environmentally friendly protocols. This includes the development of waste-free, solid-state procedures and the use of greener solvents like ethanol (B145695) or even solvent-free conditions to reduce environmental impact. researchgate.net
One-Pot and Multicomponent Reactions: One-pot multicomponent approaches are gaining traction for the synthesis of complex heterocyclic systems incorporating the thiazole ring. nih.gov These methods are prized for their operational simplicity, good yields, and ability to construct multiple heterocyclic rings in a single step. nih.gov
Microwave-Assisted Organic Synthesis (MAOS): The application of microwave irradiation is being explored to accelerate reaction times and improve yields for the synthesis of thiazole and related heterocyclic derivatives. researchgate.netacs.org
Novel Precursors: Research is also focused on utilizing novel starting materials and intermediates. For instance, α-oxothioamides are being investigated as precursors for the highly regioselective synthesis of 2-acyl-4-arylthiazoles. rsc.org Similarly, the reaction of 2-mercapto-1,3,4-oxadiazoles with various reagents serves as a pathway to new heterocyclic systems. japsonline.com
These evolving synthetic strategies aim to provide more direct and diverse access to derivatives of 4-(2-thienyl)-1,3-thiazole-2-thiol, facilitating broader exploration of their properties and applications.
Exploration of New Applications in Catalysis and Advanced Materials
While much of the current research on thiazole derivatives centers on their biological activity, the structural features of this compound suggest significant untapped potential in catalysis and materials science. The sulfur atoms in both the thiazole and thiophene (B33073) rings can act as coordination sites for transition metals, opening up avenues in catalysis.
Future research directions include:
Catalysis: The ability of sulfur-containing heterocycles to coordinate with transition metals is well-documented. The this compound scaffold could serve as a ligand in transition-metal-catalyzed reactions, such as cross-coupling reactions. The development of copper-catalyzed reactions for the synthesis of related triazolium salts highlights the potential for metal-catalyzed transformations involving such heterocyclic structures. acs.org
Advanced Materials: Thiophene-containing compounds are renowned for their use in organic electronics. mdpi.com Molecules like 4,7-di-2-thienyl-2,1,3-benzothiadiazole are used to create low-bandgap conjugated polymers for photovoltaic applications. mdpi.com The incorporation of the this compound unit into polymer backbones could lead to new organic semiconducting materials with tailored optoelectronic properties.
Corrosion Inhibitors: Thiazole and thiadiazole derivatives have demonstrated potential as corrosion inhibitors for metals like carbon steel. researchgate.net The multiple heteroatoms in this compound could allow for strong adsorption onto metal surfaces, forming a protective layer.
Sensors and Adsorbents: The functional groups within the molecule make it a candidate for development into chemical sensors or as a material for adsorbing heavy metal ions from wastewater. researchgate.net
The exploration of these applications could significantly broaden the utility of this compound beyond the biomedical field.
Advanced Computational Methodologies for Predictive Modeling and Design
Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. For this compound and its derivatives, these methods offer a pathway to accelerate discovery and deepen mechanistic understanding.
| Computational Method | Application in Thiazole Research | Potential for this compound |
|---|---|---|
| Molecular Docking | Used to predict the binding modes of thiazole derivatives with biological targets, such as fungal lanosterol (B1674476) C14α-demethylase and EGFR TK, to elucidate their mechanism of action. nih.govmdpi.comnih.gov | Predicting binding affinity and mode with novel enzymes or receptors for applications in drug discovery and catalysis. |
| 3D-QSAR | Three-dimensional quantitative structure-activity relationship studies help in understanding how structural modifications affect biological activity, guiding the design of more potent inhibitors. researchgate.net | Developing predictive models for the biological activity or material properties of new derivatives. |
| Molecular Dynamics (MD) Simulations | Employed to study the stability of ligand-protein complexes and explore their binding modes in a dynamic environment. researchgate.net | Simulating the interaction of the compound with metal surfaces (corrosion) or within a polymer matrix (materials science). |
| DFT Calculations | Density Functional Theory is used to investigate the electronic structure, molecular properties, and reactivity of thiazole and thiadiazole derivatives. acs.org | Calculating electronic properties to predict suitability for applications in organic electronics. |
| ADME Prediction | In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties helps assess the drug-likeness of candidate molecules early in the design process. researchgate.netresearchgate.net | Screening potential derivatives for favorable pharmacokinetic profiles before undertaking costly synthesis. |
The integration of these computational techniques will be crucial for designing next-generation molecules based on the this compound scaffold with optimized properties for specific applications.
Design of Ligands for Specific Catalytic or Biological Targets
The structural versatility of the this compound scaffold makes it an excellent starting point for the rational design of ligands tailored for specific molecular targets.
Biological Targets: Thiazole derivatives have shown promise as inhibitors of various enzymes. For example, they have been designed to target fungal lanosterol C14α-demethylase for anti-Candida activity. nih.govnih.gov The design strategy often involves modifying substituents on the thiazole ring to enhance binding affinity and selectivity. nih.gov The 2-hydrazinyl-thiazole moiety, for instance, has been identified as a key feature for improved anti-Candida activity. Future work will likely focus on designing derivatives of this compound to inhibit other validated targets, such as protein kinases in cancer cells or essential enzymes in pathogenic bacteria. mdpi.comnih.gov
Catalytic Targets: In the realm of catalysis, the focus will be on modifying the ligand structure to fine-tune the electronic and steric properties of the resulting metal complexes. This could involve introducing specific functional groups to the thiophene or thiazole rings to enhance catalytic activity, selectivity, and stability for reactions like cross-coupling or hydrogenation.
The synergy between computational modeling and synthetic chemistry will be paramount in this area, allowing for the in silico design and subsequent synthesis of ligands with high specificity for their intended targets.
Interdisciplinary Research Opportunities in Chemical Biology and Material Science
The multifaceted nature of this compound creates a fertile ground for interdisciplinary research, bridging the gap between chemistry, biology, and materials science.
Chemical Biology: The development of derivatives as biological probes is a promising avenue. These probes could be used to study complex biological processes, identify new drug targets, or visualize cellular components. For example, fluorescently tagged derivatives could be synthesized to investigate their cellular uptake and distribution, as has been done with related thiazoles to study their effects on fungal cell membrane integrity. nih.govnih.gov
Material Science: The intersection with material science involves incorporating this heterocyclic scaffold into larger functional systems. This could lead to the development of novel polymers with unique electronic or optical properties, smart materials that respond to external stimuli, or advanced coatings with anti-corrosive or antimicrobial functions. researchgate.netmdpi.com
Medicinal and Agricultural Chemistry: The compound's scaffold is relevant to both medicinal chemistry, in the search for new therapeutics, and agricultural chemistry, where it could be developed into novel herbicides or pesticides. mdpi.combohrium.comevitachem.com
Collaborative efforts across these disciplines will be essential to fully realize the potential of this compound and its derivatives, leading to innovations in medicine, technology, and agriculture.
Q & A
What are the optimal synthetic routes for 4-(2-Thienyl)-1,3-thiazole-2-thiol, and how can reaction conditions be systematically optimized?
Basic Research Question
The synthesis of this compound typically involves cyclocondensation of thiophene-2-carbaldehyde derivatives with thiourea or thioamide precursors. Key variables include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require inert atmospheres to avoid oxidation .
- Catalysts : Acidic (e.g., HCl) or basic (e.g., triethylamine) conditions influence regioselectivity and yield .
- Temperature : Controlled heating (80–120°C) minimizes side reactions like thiazole ring decomposition .
Methodological Insight : Use thin-layer chromatography (TLC) to monitor reaction progress, and optimize yields via fractional crystallization or column chromatography. Validate purity via melting point analysis and spectroscopic methods (¹H NMR, IR) .
How can spectroscopic and computational methods resolve structural ambiguities in this compound derivatives?
Advanced Research Question
Structural ambiguities, such as tautomerism (thiol-thione equilibrium), require a multi-technique approach:
- ¹H/¹³C NMR : Differentiate thiol (-SH) and thione (-S-) forms via chemical shifts (e.g., thiol protons appear at δ 3.5–4.5 ppm in DMSO-d₆) .
- IR Spectroscopy : Confirm thiol groups via S–H stretching (~2500–2600 cm⁻¹) .
- DFT Calculations : Predict tautomeric stability and electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA software .
Data Contradiction Example : Discrepancies between experimental and computed NMR shifts may arise from solvent effects or incomplete basis sets in DFT models .
What strategies are effective for evaluating the biological activity of this compound derivatives, and how can structure-activity relationships (SAR) be established?
Advanced Research Question
Biological evaluation involves:
- In vitro assays : Test antimicrobial activity via MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria or antifungal strains .
- Molecular docking : Screen derivatives against target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock or Schrödinger Suite .
- SAR Development : Modify substituents on the thiophene or thiazole rings to correlate electronic (e.g., Hammett σ values) or steric effects with activity .
Key Finding : Derivatives with electron-withdrawing groups (e.g., nitro) on the thiophene ring show enhanced antibacterial potency due to improved target binding .
How can researchers address discrepancies in reported synthetic yields or purity of this compound intermediates?
Basic Research Question
Yield variations often stem from:
- Impurity sources : Unreacted starting materials (e.g., thiourea residues) or byproducts from over-oxidation .
- Purification methods : Compare recrystallization (e.g., ethanol/water) vs. chromatography (silica gel, ethyl acetate/hexane eluent) .
Validation Protocol :
Quantify purity via HPLC (C18 column, UV detection at 254 nm).
Cross-validate elemental analysis (C, H, N, S) with theoretical values .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Question
Scale-up challenges include:
- Exothermic reactions : Mitigate using controlled addition of reagents and cooling systems .
- Solvent recovery : Optimize distillation or membrane filtration for DMF or THF reuse .
- Regulatory compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., Class 2 solvents < 500 ppm) .
How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?
Advanced Research Question
Substituent effects are critical in Suzuki-Miyaura or Ullmann couplings:
- Electron-deficient thiazoles : Enhance oxidative addition with Pd catalysts (e.g., Pd(PPh₃)₄) .
- Thienyl groups : Act as π-donors, stabilizing transition states in C–S bond formation .
Case Study : Bromination at the thiazole C5 position increases electrophilicity, enabling efficient coupling with aryl boronic acids .
What analytical techniques are most reliable for quantifying thiol-thione tautomerism in solution?
Basic Research Question
Tautomerism can be assessed via:
- UV-Vis Spectroscopy : Monitor absorbance shifts (e.g., 280 nm for thione vs. 320 nm for thiol) .
- pH-Dependent Studies : Thiolate anions dominate in basic conditions (pH > 10), shifting equilibrium .
- Mass Spectrometry (MS) : Detect both tautomers via ESI-MS in positive ion mode .
How can computational models predict the pharmacokinetic properties of this compound derivatives?
Advanced Research Question
Use tools like SwissADME or ADMET Predictor to estimate:
- Lipophilicity (logP) : Optimal range: 1–3 for blood-brain barrier penetration .
- Metabolic stability : CYP450 enzyme interactions (e.g., CYP3A4 inhibition risks) .
Validation : Compare in silico predictions with in vitro microsomal assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
